(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline
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Overview
Description
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline is a complex organic compound that features a unique structure combining an imidazo[1,5-a]pyridine core with a chlorophenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline typically involves the condensation of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde with aniline under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives with various nucleophiles.
Scientific Research Applications
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((3-(4-bromophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline
- (E)-N-((3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline
- (E)-N-((3-(4-methylphenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline
Uniqueness
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-16-11-9-15(10-12-16)20-23-18(19-8-4-5-13-24(19)20)14-22-17-6-2-1-3-7-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEZQWLXQLOFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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